molecular formula C6H13NO2 B13012780 3-Oxetanemethanol, 3-(1-aminoethyl)-

3-Oxetanemethanol, 3-(1-aminoethyl)-

Cat. No.: B13012780
M. Wt: 131.17 g/mol
InChI Key: SSPJPOFGKLHYJX-UHFFFAOYSA-N
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Description

3-Oxetanemethanol, 3-(1-aminoethyl)- is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a derivative of oxetane, a four-membered cyclic ether, and contains both hydroxyl and amino functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxetanemethanol, 3-(1-aminoethyl)- typically involves the reaction of oxetane derivatives with appropriate reagents to introduce the aminoethyl group. One common method involves the use of 3-methyl-3-oxetanemethanol as a starting material, which is then reacted with an amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3-Oxetanemethanol, 3-(1-aminoethyl)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Oxetanemethanol, 3-(1-aminoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Oxetanemethanol, 3-(1-aminoethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Oxetanemethanol, 3-(1-aminoethyl)- exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxetanemethanol, 3-(1-aminoethyl)- is unique due to the presence of both hydroxyl and amino groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring multifunctional reagents .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[3-(1-aminoethyl)oxetan-3-yl]methanol

InChI

InChI=1S/C6H13NO2/c1-5(7)6(2-8)3-9-4-6/h5,8H,2-4,7H2,1H3

InChI Key

SSPJPOFGKLHYJX-UHFFFAOYSA-N

Canonical SMILES

CC(C1(COC1)CO)N

Origin of Product

United States

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